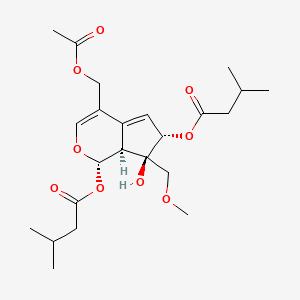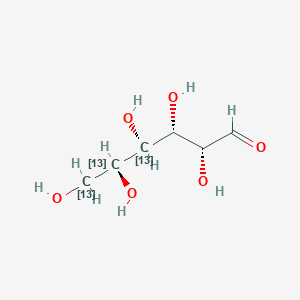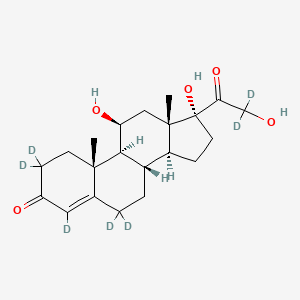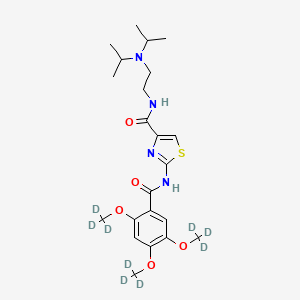
Valeriandoid F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeriandoid F is an iridoid compound isolated from the roots of Valeriana jatamansi, a plant known for its medicinal properties. Iridoids are a type of monoterpenoid, which are often found in plants and are known for their diverse biological activities. This compound has been identified for its significant anti-inflammatory and antiproliferative properties .
Preparation Methods
Valeriandoid F is typically isolated from the roots of Valeriana jatamansi. The extraction process involves multiple steps of chromatography. Initially, the roots are extracted with methanol, followed by partitioning with water and ethyl acetate. The ethyl acetate fraction is then subjected to various chromatographic techniques, including medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (HPLC), to purify this compound .
Chemical Reactions Analysis
Valeriandoid F undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Valeriandoid F has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Valeriandoid F exerts its effects primarily through the inhibition of nitric oxide (NO) production. It has an IC50 value of 0.88 μM for NO production inhibition. The compound also activates the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and differentiation. This pathway’s activation is particularly significant in promoting axonal regeneration and motor functional recovery after spinal cord injury .
Comparison with Similar Compounds
Valeriandoid F is unique among iridoids due to its potent anti-inflammatory and antiproliferative activities. Similar compounds include:
Jatamanvaltrate K: Another iridoid from with significant inhibitory effects on NO production.
Baldrinal: Known for its sedative properties.
Valtrate: Exhibits anti-inflammatory and anticancer activities.
Jatamanin C: Has neuroprotective effects.
This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C23H34O9 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate |
InChI |
InChI=1S/C23H34O9/c1-13(2)7-19(25)31-18-9-17-16(10-29-15(5)24)11-30-22(32-20(26)8-14(3)4)21(17)23(18,27)12-28-6/h9,11,13-14,18,21-22,27H,7-8,10,12H2,1-6H3/t18-,21+,22-,23+/m0/s1 |
InChI Key |
PLZXHNBBZHPBIM-OUFMZXHOSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@]1(COC)O)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C1(COC)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)









